N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide
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Description
“N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied due to their diverse biological activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Benzothiazole-6-carboxylic acid may be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various spectro-analytical techniques . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various reactions including a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures. It has been found that the compound forms a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group .
Anion Receptor
Tridentate pincer ligands with a defined region of positive charge, like this compound, have good potential to act as anion receptors .
Hydrogen Bond Interactions
The compound can display hydrogen bond interactions that are essential in maintaining biological processes .
Anticancer and Anti-inflammatory Agents
Benzothiazole derivatives, like this compound, have been explored for their potential as anticancer and anti-inflammatory agents .
Antibacterial Agents
Some benzothiazole derivatives have shown promising antibacterial activity against various bacterial strains .
Agrochemicals
Benzothiazole and its derivatives have a broad spectrum of agricultural biological activities, such as antibacterial, antiviral, and herbicidal activities .
Antitubercular Compounds
New benzothiazole-based antitubercular compounds have been synthesized, showing better inhibition potency against M. tuberculosis .
Fluorescent Probes
Certain properties of benzothiazole derivatives enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease .
properties
IUPAC Name |
N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S2/c27-20(12-1-3-15-18(7-12)29-10-23-15)25-14-5-6-22-9-17(14)26-21(28)13-2-4-16-19(8-13)30-11-24-16/h1-11H,(H,26,28)(H,22,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNFUYDAZLHDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide |
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